molecular formula C3H9HgO B13831610 Isopropylmercury hydroxide CAS No. 33020-34-7

Isopropylmercury hydroxide

Cat. No.: B13831610
CAS No.: 33020-34-7
M. Wt: 261.69 g/mol
InChI Key: ISUWYTJFRLGJRK-UHFFFAOYSA-N
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Description

Isopropylmercury hydroxide is an organomercury compound with the chemical formula C3H7HgOH. It is a derivative of mercury and is known for its unique chemical properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both organic and inorganic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylmercury hydroxide typically involves the reaction of isopropyl alcohol with mercuric oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3H7OH+HgOC3H7HgOH+H2O\text{C3H7OH} + \text{HgO} \rightarrow \text{C3H7HgOH} + \text{H2O} C3H7OH+HgO→C3H7HgOH+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Safety measures are crucial due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Isopropylmercury hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isopropylmercury oxide.

    Reduction: Reduction reactions can convert it back to isopropyl alcohol and elemental mercury.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reactions: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Isopropylmercury oxide.

    Reduction: Isopropyl alcohol and elemental mercury.

    Substitution: Various organomercury compounds depending on the substituent introduced.

Scientific Research Applications

Isopropylmercury hydroxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of isopropylmercury hydroxide involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other cellular processes. The compound’s reactivity with biological molecules makes it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury hydroxide: Similar structure but with a methyl group instead of an isopropyl group.

    Ethylmercury hydroxide: Contains an ethyl group in place of the isopropyl group.

    Phenylmercury hydroxide: Features a phenyl group instead of an isopropyl group.

Uniqueness

Isopropylmercury hydroxide is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other organomercury compounds.

Properties

CAS No.

33020-34-7

Molecular Formula

C3H9HgO

Molecular Weight

261.69 g/mol

IUPAC Name

propan-2-ylmercury;hydrate

InChI

InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2

InChI Key

ISUWYTJFRLGJRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Hg].O

Origin of Product

United States

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